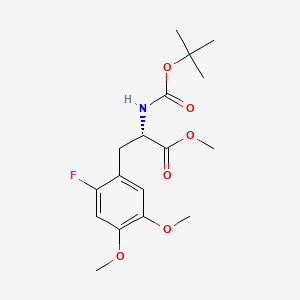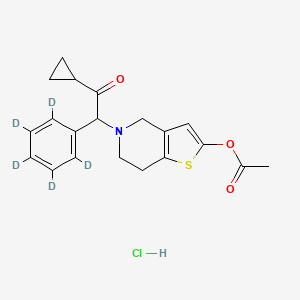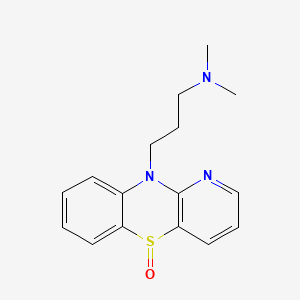![molecular formula C22H30F3N3O7 B588265 N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt CAS No. 108456-08-2](/img/structure/B588265.png)
N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt
概要
説明
N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt is a compound used primarily in peptide synthesis. It serves as a protecting group for amines, which is crucial in the stepwise construction of peptides. The compound is particularly valuable in the synthesis of complex peptides due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (CBz) group. This is followed by the esterification of the carboxyl group of proline with methanol. The final step involves the formation of the trifluoroacetic acid salt to enhance the solubility and stability of the compound.
Protection of Lysine: The amino group of lysine is protected using benzyloxycarbonyl chloride (CBzCl) in the presence of a base such as sodium carbonate.
Esterification of Proline: The carboxyl group of proline is esterified using methanol and a catalyst such as sulfuric acid.
Formation of Trifluoroacetic Acid Salt: The protected lysine and esterified proline are combined, and trifluoroacetic acid is added to form the final salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is critical to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, typically using catalytic hydrogenation.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is common.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: Deprotected lysine and proline derivatives.
Substitution: Substituted ester derivatives.
科学的研究の応用
N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and biotechnological products.
作用機序
The primary mechanism of action of N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt involves the protection of amine groups during peptide synthesis. The benzyloxycarbonyl group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. The trifluoroacetic acid salt enhances the solubility and stability of the compound, facilitating its use in various reactions.
類似化合物との比較
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Similar in structure but lacks the lysine moiety.
N-Benzyloxycarbonyl-L-lysine: Similar but does not contain the proline ester.
N-Benzyloxycarbonyl-L-lysyl]-L-proline: Similar but without the methyl ester and trifluoroacetic acid salt.
Uniqueness
N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt is unique due to its combination of protecting groups and ester functionality, making it highly versatile in peptide synthesis. The trifluoroacetic acid salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
IUPAC Name |
[(2S)-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5.C2HF3O2/c1-27-19(25)17-11-7-13-23(17)18(24)16(21)10-5-6-12-22-20(26)28-14-15-8-3-2-4-9-15;3-2(4,5)1(6)7/h2-4,8-9,16-17H,5-7,10-14,21H2,1H3,(H,22,26);(H,6,7)/t16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJKXVRIDFDQFV-QJHJCNPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)[NH3+].C(=O)(C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)[NH3+].C(=O)(C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747122 | |
| Record name | (2S)-6-{[(Benzyloxy)carbonyl]amino}-1-[(2S)-2-(methoxycarbonyl)pyrrolidin-1-yl]-1-oxohexan-2-aminium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108456-08-2 | |
| Record name | (2S)-6-{[(Benzyloxy)carbonyl]amino}-1-[(2S)-2-(methoxycarbonyl)pyrrolidin-1-yl]-1-oxohexan-2-aminium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)

![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)


![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)

